An In-depth Technical Guide to 1,1-Diphenylhydrazine Hydrochloride: Properties, Applications, and Protocols
An In-depth Technical Guide to 1,1-Diphenylhydrazine Hydrochloride: Properties, Applications, and Protocols
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Diphenylhydrazine hydrochloride, also known as N,N-Diphenylhydrazinium chloride, is a significant chemical compound widely utilized as a pharmaceutical intermediate and a versatile reagent in fine chemical synthesis.[1] With the CAS number 530-47-2, this molecule serves as a critical building block in the creation of complex active pharmaceutical ingredients (APIs) and other specialty chemicals, such as dyes and agrochemicals.[1] Its utility in drug discovery and production is rooted in its distinct chemical structure, which allows for its participation in a variety of synthetic reactions.[1] This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and safe handling, offering a technical resource for professionals in the scientific community.
Core Chemical and Physical Properties
1,1-Diphenylhydrazine hydrochloride is a blue-gray or white to pale gray crystalline solid.[1][2] Its hydrochloride form enhances its stability and solubility in aqueous solutions, a feature that is highly advantageous for a range of chemical reactions.[1][3] The compound's physical and chemical characteristics are crucial for its effective application in laboratory and industrial settings.
Table 1: Physicochemical Properties of 1,1-Diphenylhydrazine Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 530-47-2 | [1][4] |
| Molecular Formula | C₁₂H₁₃ClN₂ | [1][5] |
| Molecular Weight | 220.70 g/mol | [1][2] |
| Appearance | White to dark green or blue-gray powder/crystal | [6] |
| Melting Point | 162-166 °C (with decomposition) | [1][7] |
| Boiling Point | 330 °C at 760 mmHg | [1] |
| Density | 1.143 g/cm³ | [1] |
| Flash Point | 180.5 °C | [1] |
| Solubility | Soluble in water and other polar solvents.[1][3] | [1][3] |
| IUPAC Name | 1,1-diphenylhydrazine;hydrochloride | [2] |
Spectroscopic and Analytical Characterization
Definitive identification of 1,1-Diphenylhydrazine hydrochloride is achieved through various spectroscopic methods. While specific spectra for the hydrochloride salt are available through chemical suppliers and databases, the analysis often focuses on the parent compound, 1,1-Diphenylhydrazine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are fundamental for structural elucidation. The ¹H NMR spectrum of the free base, 1,1-Diphenylhydrazine, would show characteristic signals for the aromatic protons and the amine proton.[8]
-
Infrared (IR) Spectroscopy : IR spectra reveal key functional groups. For this compound, characteristic peaks would correspond to N-H and C-N stretching, as well as aromatic C-H and C=C vibrations.[2]
-
Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the molecule.[2]
Reactivity and Applications in Synthesis
The primary utility of 1,1-Diphenylhydrazine hydrochloride lies in its role as a nucleophile and a precursor in organic synthesis. The free base, 1,1-diphenylhydrazine, can be easily liberated from its hydrochloride salt by treatment with a mild base.[9] This is a common initial step in many synthetic procedures.
Key Applications:
-
Pharmaceutical Intermediates : It is a foundational component in the synthesis of various APIs, leveraging its reactive hydrazine moiety to build more complex molecular architectures.[1]
-
Fine Chemicals : Its application extends to the production of dyes, agrochemicals, and other specialized chemicals where high purity and consistent quality are essential.[1]
-
Analytical Chemistry : Hydrazine derivatives are often used to create hydrazones from aldehydes and ketones, which can be useful for the detection, quantification, and characterization of these carbonyl compounds.
-
Hole-Transporting Materials : The derivative N,N-Diphenylhydrazine hydrochloride is specifically used in the synthesis of hole-transporting hydrazones, indicating its relevance in materials science and electronics.[10]
A common workflow for utilizing 1,1-Diphenylhydrazine hydrochloride in a synthesis is depicted below. This process highlights the initial liberation of the free base, which is often the rate-limiting and crucial first step for subsequent reactions.
Caption: General workflow for using 1,1-Diphenylhydrazine hydrochloride in synthesis.
Safety, Handling, and Storage
1,1-Diphenylhydrazine hydrochloride is a hazardous chemical and must be handled with appropriate safety precautions.[4]
Hazard Identification:
-
Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[6]
-
Skin Corrosion/Irritation : Causes skin irritation and potentially severe skin burns and eye damage.[2][4]
-
Respiratory Irritation : May cause respiratory irritation.[4]
Recommended Handling Procedures:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11]
-
Avoid breathing dust.[6]
-
Wash hands thoroughly after handling.[6]
-
In case of contact with skin or eyes, rinse immediately and copiously with water and seek medical attention.[12]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][4]
-
Keep away from incompatible materials such as strong oxidizing agents.[13]
Experimental Protocol: Liberation of the Free Base
This protocol provides a standard method for generating the free base, 1,1-diphenylhydrazine, from its hydrochloride salt for use in subsequent synthetic steps.
Materials:
-
1,1-Diphenylhydrazine hydrochloride
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolution : Weigh the desired amount of 1,1-Diphenylhydrazine hydrochloride and dissolve it in a minimal amount of deionized water or an appropriate organic solvent in an Erlenmeyer flask.
-
Neutralization : Slowly add a saturated aqueous solution of sodium bicarbonate to the dissolved hydrazine salt with stirring. Continue addition until effervescence ceases, indicating that the hydrochloric acid has been fully neutralized. The pH of the aqueous layer should be basic (pH > 8).
-
Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent, such as ethyl acetate.[9] The free base is more soluble in the organic layer.
-
Combine and Dry : Combine the organic extracts in a clean flask. Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate to remove residual water.[9]
-
Filtration and Concentration : Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the 1,1-diphenylhydrazine free base, which can then be used directly in the next synthetic step.[9]
-
Validation : The purity of the obtained free base can be confirmed by thin-layer chromatography (TLC) or NMR spectroscopy before proceeding.
This self-validating protocol ensures the complete conversion to the reactive free base, which is essential for the success of subsequent reactions.
Conclusion
1,1-Diphenylhydrazine hydrochloride is a compound of considerable industrial and academic importance. Its value as a stable precursor to the reactive 1,1-diphenylhydrazine free base makes it a cornerstone in the synthesis of pharmaceuticals and fine chemicals. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is paramount for its safe and effective use in research and development.
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- Hydrazine, 1,1-diphenyl-, hydrochloride. (2024). ChemBK.
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- SAFETY DATA SHEET. (2024). Sigma-Aldrich.
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- Hydrazine, 1,1-diphenyl-, hydrochloride. (n.d.). PubChem.
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- Supporting Information. (n.d.). The Royal Society of Chemistry.
- 1,1-DIPHENYLHYDRAZINE(530-50-7) 1H NMR spectrum. (n.d.). ChemicalBook.
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